Cas no 102196-38-3 (2-(1H-benzimidazol-2-ylmethoxy)ethanamine)

2-(1H-benzimidazol-2-ylmethoxy)ethanamine structure
102196-38-3 structure
Product Name:2-(1H-benzimidazol-2-ylmethoxy)ethanamine
CAS No:102196-38-3
MF:C10H13N3O
MW:191.229721784592
CID:124959
PubChem ID:4714986
Update Time:2025-04-18

2-(1H-benzimidazol-2-ylmethoxy)ethanamine Chemical and Physical Properties

Names and Identifiers

    • 2-((1H-Benzo[d]imidazol-2-yl)methoxy)ethanamine
    • Ethanamine, 2-(1H-benzimidazol-2-ylmethoxy)- (9CI)
    • 2-(1H-Benzimidazol-2-ylmethoxy)ethanamine
    • Ethanamine,2-(1H-benzimidazol-2-ylmethoxy)-
    • 102196-38-3
    • DTXSID50405804
    • 2-[(1H-1,3-benzodiazol-2-yl)methoxy]ethan-1-amine
    • SCHEMBL19540730
    • 2-((1H-benzo[d]imidazol-2-yl)methoxy)ethan-1-amine
    • Ethanamine,2-(1H-benzimidazol-2-ylmethoxy)-(9ci)
    • AKOS001476210
    • 2-(1H-benzimidazol-2-ylmethoxy)ethanamine
    • MDL: MFCD04966954
    • Inchi: 1S/C10H13N3O/c11-5-6-14-7-10-12-8-3-1-2-4-9(8)13-10/h1-4H,5-7,11H2,(H,12,13)
    • InChI Key: YQQGKTIURXPVPL-UHFFFAOYSA-N
    • SMILES: O(CCN)CC1=NC2C=CC=CC=2N1

Computed Properties

  • Exact Mass: 191.10599
  • Monoisotopic Mass: 191.105862047g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 177
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 63.9Ų

Experimental Properties

  • PSA: 63.93

2-(1H-benzimidazol-2-ylmethoxy)ethanamine Security Information

2-(1H-benzimidazol-2-ylmethoxy)ethanamine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
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